6-(4-methyl-1,4-diazepan-1-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a white crystalline powder that was first synthesized in the early 1980s by Hoffmann-La Roche. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
作用機序
Target of Action
Similar compounds have been shown to interact withHistamine H1 receptors . These receptors play a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
It can be inferred from related compounds that it may act as anantagonist at its target receptor .
Biochemical Pathways
Given its potential interaction with histamine h1 receptors, it may influence pathways related toinflammatory responses and neurotransmission .
Result of Action
Based on its potential interaction with histamine h1 receptors, it may contribute to thereduction of inflammation and modulation of neurotransmission .
実験室実験の利点と制限
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its well-established pharmacological profile. However, it also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724, including:
- Investigation of its potential therapeutic applications in other diseases, such as pulmonary fibrosis and chronic rhinosinusitis
- Development of more potent and selective PDE4 inhibitors based on the structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724
- Investigation of the potential for combination therapy with other drugs, such as corticosteroids or bronchodilators
- Development of more effective formulations for delivery to the lungs or intestines
- Investigation of the potential for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 to modulate the gut microbiome and its effects on intestinal inflammation.
合成法
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 involves a multi-step process that starts with the reaction of 2,6-dichloropurine with 4-methyl-1,4-diazepan-1-amine to yield the intermediate 6-chloro-9-(4-methyl-1,4-diazepan-1-yl)-purine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with hydrogen gas over palladium on carbon to give 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 in high yield and purity.
科学的研究の応用
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the degradation of cyclic AMP, a key intracellular signaling molecule that regulates bronchodilation and inflammation. By doing so, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 can reduce airway hyperresponsiveness and inflammation, leading to improved lung function and symptom control. In IBD, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of intestinal inflammation.
特性
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCGXXBYQTHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。